(S)-Methyl 5-methylisoxazolidine-5-carboxylate
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Overview
Description
(S)-Methyl 5-methylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-methylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sodium hydride, and polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazolidines.
Scientific Research Applications
(S)-Methyl 5-methylisoxazolidine-5-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-methylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine-5-carboxylate: A non-chiral analog with similar chemical properties.
Methyl isoxazolidine-5-carboxylate: A compound with a different substitution pattern on the isoxazolidine ring.
Ethyl 5-methylisoxazolidine-5-carboxylate: An analog with an ethyl group instead of a methyl group.
Uniqueness
(S)-Methyl 5-methylisoxazolidine-5-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted analogs. The specific stereochemistry can influence its interactions with enzymes, receptors, and other biomolecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl (5S)-5-methyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-4-7-10-6/h7H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
QFAGLQNRTHQKEK-LURJTMIESA-N |
Isomeric SMILES |
C[C@]1(CCNO1)C(=O)OC |
Canonical SMILES |
CC1(CCNO1)C(=O)OC |
Origin of Product |
United States |
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